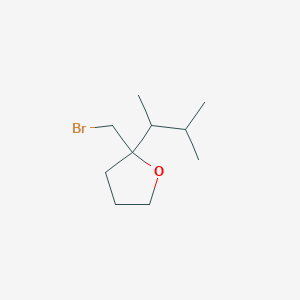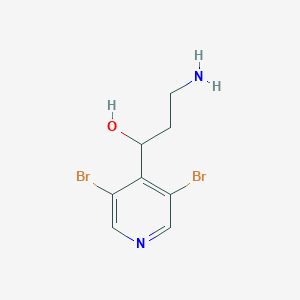
3-Amino-1-(3,5-dibromopyridin-4-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(3,5-dibromopyridin-4-yl)propan-1-ol: is a chemical compound with the molecular formula C8H10Br2N2O and a molecular weight of 309.99 g/mol . This compound is characterized by the presence of an amino group, a pyridine ring substituted with two bromine atoms, and a propanol chain. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3,5-dibromopyridin-4-yl)propan-1-ol typically involves the following steps:
Bromination: The starting material, 4-pyridinol, undergoes bromination to introduce bromine atoms at the 3 and 5 positions of the pyridine ring.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 3-position.
Propanol Chain Introduction: Finally, the propanol chain is introduced through a series of reactions involving the appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis is generally carried out in specialized laboratories equipped with the necessary facilities for handling brominated compounds and conducting multi-step organic synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(3,5-dibromopyridin-4-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the bromine atoms or reduce the amino group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms with fewer bromine atoms or modified amino groups.
Substitution: Substituted derivatives with different functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(3,5-dibromopyridin-4-yl)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The specific mechanism of action of 3-Amino-1-(3,5-dibromopyridin-4-yl)propan-1-ol is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amino group and the brominated pyridine ring suggests potential interactions with biological macromolecules, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1-(3,5-dichloropyridin-4-yl)propan-1-ol: Similar structure with chlorine atoms instead of bromine.
3-Amino-1-(3,5-difluoropyridin-4-yl)propan-1-ol: Similar structure with fluorine atoms instead of bromine.
3-Amino-1-(3,5-diiodopyridin-4-yl)propan-1-ol: Similar structure with iodine atoms instead of bromine.
Uniqueness
The uniqueness of 3-Amino-1-(3,5-dibromopyridin-4-yl)propan-1-ol lies in its specific brominated pyridine ring, which can confer distinct chemical and biological properties compared to its chlorinated, fluorinated, or iodinated analogs. The bromine atoms can influence the compound’s reactivity, stability, and interactions with other molecules.
Eigenschaften
Molekularformel |
C8H10Br2N2O |
|---|---|
Molekulargewicht |
309.99 g/mol |
IUPAC-Name |
3-amino-1-(3,5-dibromopyridin-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H10Br2N2O/c9-5-3-12-4-6(10)8(5)7(13)1-2-11/h3-4,7,13H,1-2,11H2 |
InChI-Schlüssel |
JUOIQVDIJVTLDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)Br)C(CCN)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


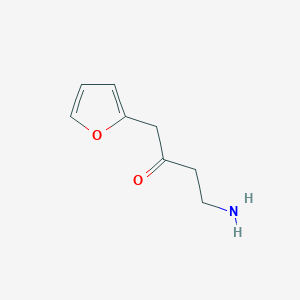
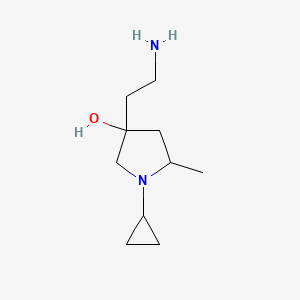
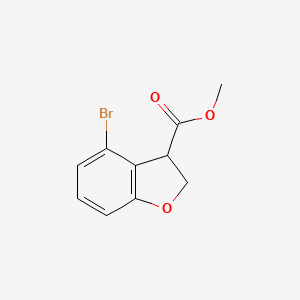
![1-[3-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-one](/img/structure/B13173690.png)
![2-{[4-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13173693.png)

![1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone](/img/structure/B13173699.png)
![1-[(3R)-3-Aminopiperidin-1-yl]butan-1-one](/img/structure/B13173700.png)
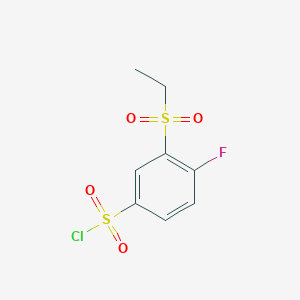
![Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13173712.png)
![1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one](/img/structure/B13173723.png)
![1-[(Ethylamino)methyl]cyclohexan-1-amine](/img/structure/B13173729.png)
![(2-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)ethyl)dimethylamine](/img/structure/B13173738.png)
